molecular formula C15H19ClN2O3 B2442783 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride CAS No. 1803582-58-2

1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B2442783
CAS No.: 1803582-58-2
M. Wt: 310.78
InChI Key: WYSLYQWBGQWAFK-UHFFFAOYSA-N
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Description

1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3.ClH/c18-15(19)14-11-12-3-1-2-4-13(12)17(14)6-5-16-7-9-20-10-8-16;/h1-4,11H,5-10H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSLYQWBGQWAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3C=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-methanol.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride exhibit several biological activities. These activities include:

  • Antitumor Activity : A study focused on the design and synthesis of indole-2-carboxylic acid derivatives targeting specific proteins involved in cancer pathways. For example, certain derivatives demonstrated significant inhibitory effects against liver cancer cell lines, indicating potential for development as anticancer agents .
  • HIV Integrase Inhibition : Another study highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase. The binding conformation analysis showed that these compounds could effectively chelate essential ions within the active site of integrase, suggesting their utility in HIV treatment .

Case Studies and Research Findings

Several studies have documented the promising applications of indole derivatives, including:

  • Antitumor Evaluation : Novel derivatives have been synthesized that target liver cancer cells, showcasing effective inhibition against chemotherapy-resistant cell lines .
  • Drug Discovery : Research has identified indole derivatives as potential scaffolds for developing new drugs targeting various diseases, including HIV infections and cancer .

Mechanism of Action

The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(morpholin-4-yl)ethyl]-1H-indole-3-carboxylic acid hydrochloride
  • 2-(4-Morpholino)ethyl isothiocyanate
  • N-Ethyl-2-morpholin-4-ylethanamine

Uniqueness

1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the morpholine group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride, with the molecular formula C15H18N2O2·HCl, is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine moiety, which may influence its pharmacological properties and interactions with biological targets.

Structural Characteristics

The compound's structure is characterized by:

  • Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Carboxylic Acid Group : This functional group enhances its reactivity and potential for biological interaction.
  • Morpholine Group : Contributes to solubility and may facilitate interactions with various biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited, but related compounds have demonstrated various pharmacological effects. Notably, indole derivatives are known for their diverse biological activities, including:

  • Antiviral effects
  • Anticancer properties
  • Modulation of neurotransmitter systems

Table 1: Comparative Biological Activities of Indole Derivatives

Compound NameBiological ActivityReference
Indole-2-carboxylic AcidHIV-1 integrase inhibitor
5-MethoxyindoleAntidepressant
1H-Indole-3-carboxylic AcidAntimicrobial

While the specific mechanism of action for this compound remains largely unexplored, its structural components suggest potential interactions with key enzymes and receptors. The indole nitrogen and carboxylate group can engage in metal chelation and π-stacking interactions, which are critical in many biological processes.

Case Studies and Research Findings

Recent studies have focused on similar indole derivatives to elucidate their biological potential. For instance:

  • Integrase Inhibition : Research indicated that indole derivatives could inhibit HIV integrase, with IC50 values around 32.37 μM for related compounds, suggesting a pathway for antiviral development .
  • Anticancer Activity : Compounds with similar structures have shown promising anticancer activity. For example, modifications at the C3 position of indole derivatives enhanced their inhibitory effects against cancer cell lines significantly .

Pharmacological Implications

The unique combination of the morpholine group and the indole structure in this compound may offer distinct advantages in drug design:

  • Enhanced Solubility : The hydrochloride form improves aqueous solubility, facilitating better bioavailability.
  • Diverse Biological Targets : The potential for interaction with various receptors and enzymes makes it a candidate for further pharmacological exploration.

Future Directions

Given the preliminary findings surrounding similar compounds, further research is warranted to:

  • Investigate the specific biological activities of this compound.
  • Conduct structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride?

  • Methodology : A common approach involves condensation reactions between indole-2-carboxylic acid derivatives and morpholine-containing alkylating agents. For example, 3-formyl-1H-indole-2-carboxylic acid can react with 2-(morpholin-4-yl)ethylamine under reflux in acetic acid, followed by hydrochloric acid neutralization to yield the hydrochloride salt. Purification typically involves recrystallization from DMF/acetic acid mixtures .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the morpholine moiety. Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology : Solubility profiling in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (1–12) and temperatures (4–37°C) via HPLC or NMR to detect degradation products .
  • Key Considerations : For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference. Lyophilization may enhance long-term storage stability.

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving the compound’s 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with triclinic or monoclinic systems (e.g., space group P1). Key parameters include unit cell dimensions (a, b, c), angles (α, β, γ), and hydrogen bonding networks. Refinement using SHELXL or similar software .
  • Example : A related benzimidazole derivative showed a = 10.1463 Å, b = 10.5595 Å, and γ = 110.833°, with intermolecular N–H···Cl interactions stabilizing the lattice .

Q. How to address contradictory data in biological activity assays (e.g., IC50 variability)?

  • Methodology :

Assay Replication : Repeat experiments with standardized protocols (e.g., ATP levels for cytotoxicity assays).

Orthogonal Assays : Cross-validate using SPR (binding affinity) and cell-based assays (functional activity).

Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

  • Case Study : Alkaloid studies highlighted batch-to-batch purity variations as a major source of inconsistency; rigorous QC (≥95% purity by HPLC) is critical .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Substituent Variation : Modify the indole C3/C5 positions or morpholine ethyl chain length.
  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., kinase domains).
  • In Silico ADMET : Predict pharmacokinetics via SwissADME or ProTox-II to prioritize analogs .
    • Example : Methyl 4-amino-1-ethylpyrrole-2-carboxylate derivatives showed enhanced antimicrobial activity with electron-withdrawing groups at C4 .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodology :

Dynamic NMR : Assess rotational barriers of the morpholine ethyl chain to identify conformational isomers.

High-Resolution MS : Confirm molecular formula accuracy (e.g., m/z 419.88 for C24H19ClFN3O).

X-ray Powder Diffraction : Compare crystallinity between batches to detect polymorphic forms .

Experimental Design Considerations

Q. What safety protocols are essential during synthesis and handling?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., oxalyl chloride).
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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